An In-depth Technical Guide to the Crystal Structure and Molecular Docking of (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone
An In-depth Technical Guide to the Crystal Structure and Molecular Docking of (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone
This guide provides a comprehensive technical overview of the methodologies for determining the crystal structure and performing molecular docking studies on the compound (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone. This molecule, possessing a morpholine scaffold, is of significant interest in medicinal chemistry due to the prevalence of this moiety in a wide range of biologically active compounds. The morpholine ring is recognized for improving the pharmacokinetic profile of drug candidates.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights into these essential analytical techniques.
Introduction and Rationale
The compound (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone belongs to a class of molecules that are of interest in the development of novel therapeutics. The presence of the morpholine ring is a key feature, as this heterocycle is a privileged structure in many bioactive compounds, contributing to favorable physicochemical properties.[1] The 4-aminophenyl group provides a versatile site for further chemical modification, making this a valuable scaffold for library synthesis. Given that many morpholine-containing compounds have been identified as kinase inhibitors, particularly tyrosine kinase inhibitors, understanding the three-dimensional structure and potential protein interactions of this specific molecule is crucial for any rational drug design efforts.[2][3][4]
This guide will first detail a plausible synthetic route for obtaining high-purity (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone suitable for crystallographic studies. Subsequently, it will provide a detailed protocol for single-crystal X-ray diffraction, a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[5] Finally, a comprehensive workflow for molecular docking will be presented, using a representative tyrosine kinase as a target to predict the binding mode and affinity of the compound, thereby generating hypotheses about its potential biological activity.[6]
Synthesis of (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone
Step 1: Synthesis of (2,6-Dimethyl-morpholin-4-yl)-(4-nitro-phenyl)-methanone
In this initial step, an acylation reaction is performed. 4-Nitrobenzoyl chloride is reacted with 2,6-dimethylmorpholine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a suitable solvent for this reaction.
Protocol:
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To a solution of 2,6-dimethylmorpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2,6-Dimethyl-morpholin-4-yl)-(4-nitro-phenyl)-methanone.
Step 2: Synthesis of (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone
The second step involves the reduction of the nitro group to an amine. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[7]
Protocol:
-
Dissolve the (2,6-Dimethyl-morpholin-4-yl)-(4-nitro-phenyl)-methanone from the previous step in a suitable solvent, such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[8] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in a crystal. By analyzing the diffraction pattern, one can deduce the electron density distribution and, consequently, the atomic positions.[9]
Crystallization
The first and often most challenging step is to grow a high-quality single crystal of the compound. This requires a highly pure sample.
Protocol for Crystallization:
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Dissolve the purified (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane).
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use a vapor diffusion method where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.
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Monitor the vial for the formation of well-defined, single crystals over several days to weeks.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Experimental Workflow for X-ray Crystallography:
Caption: Workflow for Single-Crystal X-ray Diffraction.
Protocol for Data Collection and Analysis:
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Mounting: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer, often under a stream of cold nitrogen to minimize radiation damage.[5]
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.[9]
-
Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Hypothetical Crystallographic Data
Although no experimental data exists for the title compound, a hypothetical summary of expected crystallographic data is presented in the table below for illustrative purposes.
| Parameter | Hypothetical Value |
| Chemical formula | C13H18N2O |
| Formula weight | 218.29 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200.5 |
| Z | 4 |
| Calculated density (g/cm³) | 1.208 |
| R-factor | < 0.05 |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a powerful tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.[6]
Rationale for Target Selection
Given that many morpholine-containing compounds exhibit inhibitory activity against tyrosine kinases, a member of this enzyme family is a logical choice for a molecular docking study.[2][11] For this guide, we will use Tyrosine-protein kinase (PDB ID: 3CS9) as a representative target.[12][13] This structure is readily available from the Protein Data Bank and provides a well-defined active site for docking simulations.
Molecular Docking Workflow
The molecular docking process involves several key steps, from preparing the protein and ligand structures to analyzing the docking results.
Experimental Workflow for Molecular Docking:
Caption: Workflow for Molecular Docking.
Protocol for Molecular Docking:
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 3CS9) from the Protein Data Bank.
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add hydrogen atoms and assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate a 3D structure of (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone using a molecule builder.
-
Perform energy minimization of the ligand structure.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the location of a known co-crystallized ligand or a predicted active site.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Analysis of Results:
-
The docking results will provide a set of possible binding poses, each with a corresponding binding energy or score.
-
Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the protein.
-
Visualize the ligand-protein complex to understand the structural basis of the interaction.
-
Hypothetical Docking Results
The following table summarizes the kind of results that would be expected from a molecular docking study of the title compound with a tyrosine kinase.
| Parameter | Hypothetical Result |
| Target Protein | Tyrosine-protein kinase (PDB: 3CS9) |
| Docking Score/Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | MET, LEU, VAL, ALA, LYS, THR |
| Types of Interactions | Hydrogen bond between the amino group of the ligand and the backbone carbonyl of a MET residue in the hinge region. Hydrophobic interactions between the phenyl ring and LEU, VAL, and ALA residues. |
Conclusion
This technical guide has outlined the essential methodologies for the structural and computational analysis of (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone. While specific experimental data for this compound is not yet published, the protocols and workflows presented here provide a robust framework for its synthesis, crystallographic characterization, and in silico evaluation of its potential as a kinase inhibitor. The integration of these techniques is fundamental to modern drug discovery, enabling a deep understanding of molecular structure and its relationship to biological function. The insights gained from such studies are invaluable for the rational design and optimization of new therapeutic agents.
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